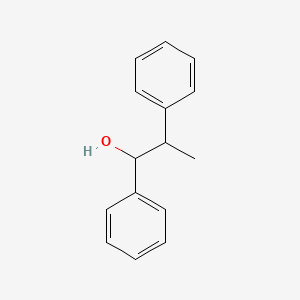

1-Propanol, 1,2-diphenyl-

CAS No.: 56844-75-8

Cat. No.: VC20535405

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56844-75-8 |

|---|---|

| Molecular Formula | C15H16O |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 1,2-diphenylpropan-1-ol |

| Standard InChI | InChI=1S/C15H16O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |

| Standard InChI Key | VNBGFQGEVUPRIW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Introduction

Structural and Stereochemical Features of Diphenylpropanol Derivatives

Molecular Architecture and Isomerism

Diphenylpropanol isomers differ in the placement of phenyl groups and hydroxyl functionality. For instance:

-

1,1-Diphenyl-2-propanol (CAS 29338-49-6) features two phenyl groups on the first carbon and a hydroxyl group on the second carbon, yielding the structure (Ph)₂CH-CH₂OH .

-

1,3-Diphenyl-1-propanol (prepared via methods in CN108017518B) positions phenyl groups on carbons 1 and 3, with a hydroxyl on carbon 1 .

-

1,2-Diphenyl-1-propanol, the target compound, would theoretically adopt the structure Ph-CH₂-CH(Ph)-OH, though no direct experimental data confirms this configuration.

Stereochemical variations further complicate synthesis. For example, (R)-2-amino-1,1-diphenyl-1-propanol (CAS 78603-93-7) demonstrates how chiral centers influence physicochemical properties, with a melting point of 102–105°C and a boiling point of 407.8±40.0°C .

Comparative Physicochemical Properties

Table 1 summarizes key properties of diphenylpropanol analogs:

The absence of melting/boiling point data for 1,1- and 1,3-diphenylpropanols suggests challenges in purification or limited commercial availability.

Synthetic Methodologies for Diphenylpropanol Derivatives

Catalytic Asymmetric Synthesis

The patent CN108017518B details a two-step synthesis of 1,3-diphenyl-1-propanol :

This method highlights the role of chiral catalysts in controlling stereochemistry. Using L-proline produces (1S)-1,3-diphenyl-1-propanol, whereas D-proline yields the (1R)-enantiomer .

Applications and Functional Utility

Pharmaceutical Intermediates

Chiral diphenylpropanols serve as precursors to bioactive molecules. For example, (R)-2-amino-1,1-diphenyl-1-propanol is a building block for antidepressants and antivirals, leveraging its amine functionality for further derivatization .

Materials Science

The rigid phenyl groups in 1,1-diphenyl-2-propanol suggest utility in liquid crystals or polymer additives, where aromatic stacking enhances thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume